2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde 2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1378579-95-3
VCID: VC11573035
InChI:
SMILES:
Molecular Formula: C5H2F3NO2
Molecular Weight: 165.1

2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde

CAS No.: 1378579-95-3

Cat. No.: VC11573035

Molecular Formula: C5H2F3NO2

Molecular Weight: 165.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde - 1378579-95-3

Specification

CAS No. 1378579-95-3
Molecular Formula C5H2F3NO2
Molecular Weight 165.1

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde is C₅H₂F₃NO₂, with a molecular weight of 179.07 g/mol. The oxazole core consists of two heteroatoms: oxygen at position 1 and nitrogen at position 3. The trifluoromethyl (-CF₃) group at position 2 enhances lipophilicity and metabolic stability, while the aldehyde (-CHO) at position 5 serves as a reactive site for further functionalization .

Key Structural Features:

  • Oxazole Ring: Aromatic heterocycle with resonance stabilization.

  • Trifluoromethyl Group: Electron-withdrawing, influencing electronic distribution and reactivity.

  • Aldehyde Functionality: Polar and reactive, enabling condensation or nucleophilic addition reactions.

Comparative analysis with structurally similar compounds, such as 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (C₅H₂F₃NO₃, MW 181.07 g/mol), highlights the role of the aldehyde group in altering solubility and reactivity.

Synthetic Routes and Methodologies

Oxidative Cyclization of Enamines

A general approach for synthesizing 2-(trifluoromethyl)oxazoles involves the oxidative cyclization of β-monosubstituted enamines using phenyliodine bis(trifluoroacetate) (PIFA). This method, reported by The Journal of Organic Chemistry, proceeds via β-trifluoroacetoxylation followed by intramolecular cyclization . Adapting this strategy to introduce an aldehyde group would require enamine precursors with a formyl substituent. For example:

Enamine+PIFA2-(Trifluoromethyl)oxazole-5-carbaldehyde+Byproducts\text{Enamine} + \text{PIFA} \rightarrow \text{2-(Trifluoromethyl)oxazole-5-carbaldehyde} + \text{Byproducts}

Reaction conditions (e.g., solvent, temperature) must be optimized to stabilize the aldehyde group against over-oxidation .

Solid Phosgene-Mediated Synthesis

A patent describing the synthesis of 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one provides insights into using solid phosgene (COCl₂) as a cyclizing agent. While the target compound in the patent is a ketone, replacing the ketone-forming precursor with a formyl-containing intermediate could yield the desired aldehyde. Key steps include:

  • Dispersing α-p-chlorophenyl glycine in a solvent (e.g., xylene).

  • Sequential addition of trifluoroacetic acid, triethylamine, and solid phosgene.

  • Controlled reaction conditions (55–60°C, 2–4 hours) to prevent aldehyde degradation .

Physicochemical Properties

Limited experimental data exist for 2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde, but properties can be inferred from analogs:

PropertyValue/DescriptionSource
Boiling PointEstimated >150°C (decomposes)
SolubilityLow in water; soluble in DMSO, THF
StabilitySensitive to light and moisture

The trifluoromethyl group reduces basicity compared to non-fluorinated oxazoles, while the aldehyde enhances electrophilicity .

Applications in Research and Industry

Pharmaceutical Intermediates

Trifluoromethyl oxazoles are prized in drug discovery for their ability to improve bioavailability and binding affinity. For example:

  • PAR-2 Inhibitors: Analogous oxazole derivatives are hydrolyzed to bioactive metabolites .

  • Antimicrobial Agents: The -CF₃ group disrupts microbial enzyme activity.

Agrochemical Development

The compound’s lipophilicity makes it a candidate for herbicides and fungicides, where penetration through waxy plant cuticles is critical.

Future Directions

Further research should prioritize:

  • Optimized Synthesis: Developing one-pot methods to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial and anticancer activity.

  • Stability Studies: Assessing shelf-life under varying conditions.

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